

spectroscopic data for 3-Ethenyl-4-iodopyridin-2-OL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethenyl-4-iodopyridin-2-OL*

Cat. No.: B2973274

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethenyl-4-iodopyridin-2-ol**

Authored by: A Senior Application Scientist Introduction

3-Ethenyl-4-iodopyridin-2-ol (also known as 4-iodo-3-vinylpyridin-2-ol) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.^[1] The presence of a vinyl group, an iodine atom, and a hydroxyl group on the pyridine ring imparts a unique combination of chemical properties and potential reactivity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for **3-Ethenyl-4-iodopyridin-2-ol**, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

A critical aspect of pyridin-2-ol chemistry is its existence in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent, temperature, and pH, and will have a significant impact on the observed spectroscopic data. This guide will consider both tautomers in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For **3-Ethenyl-4-iodopyridin-2-ol**, both ^1H and ^{13}C NMR will provide invaluable information about the connectivity of atoms and the chemical environment of each nucleus.

^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-Ethenyl-4-iodopyridin-2-ol** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ^1H NMR Spectrum and Interpretation:

The ^1H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, and the labile N-H or O-H proton. The electron-donating hydroxyl/oxo group and the electron-withdrawing and magnetically anisotropic iodine atom will significantly influence the chemical shifts of the pyridine ring protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)	Notes
H5	6.5 - 7.0	d	JH5-H6 = 5-7 Hz	Upfield shift due to the influence of the adjacent electron-donating group.
H6	7.5 - 8.0	d	JH6-H5 = 5-7 Hz	Downfield shift due to being adjacent to the nitrogen atom.
H (vinyl, α)	6.5 - 7.0	dd	Jtrans = 16-18 Hz, Jcis = 10-12 Hz	The chemical shift is influenced by the aromatic ring.
H (vinyl, β -cis)	5.3 - 5.8	dd	Jcis = 10-12 Hz, Jgem = 1-2 Hz	
H (vinyl, β -trans)	5.8 - 6.3	dd	Jtrans = 16-18 Hz, Jgem = 1-2 Hz	
OH/NH	10.0 - 13.0	br s	-	The chemical shift is highly dependent on solvent and concentration. In the pyridin-2-one tautomer, this is an N-H proton.

Note: Predicted values are based on data from related vinyl pyridine and substituted pyridin-2-ol compounds.[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
- Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled sequence is typically used.
- Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Carbon	Predicted Chemical Shift (ppm)	Notes
C2 (C-OH/C=O)	160 - 165	Downfield shift due to the attached oxygen. In the pyridin-2-one form, this is a carbonyl carbon.
C3 (C-vinyl)	130 - 135	
C4 (C-I)	90 - 100	Significant upfield shift due to the heavy atom effect of iodine.
C5	115 - 125	
C6	140 - 150	Downfield shift due to proximity to nitrogen.
C (vinyl, α)	130 - 140	
C (vinyl, β)	115 - 125	

Note: Predicted values are based on data from related iodinated pyridines and vinyl pyridines.

[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and analyze the major fragment ions.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of **3-Ethenyl-4-iodopyridin-2-ol** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Ion	Notes
248	$[M+H]^+$	Molecular ion peak (for C_7H_6INO). The presence of iodine will give a characteristic isotopic pattern.
121	$[M+H - I]^+$	Loss of an iodine radical is a very common fragmentation pathway for iodo-aromatic compounds.
220	$[M+H - C_2H_4]^+$	Loss of ethene from the vinyl group.

Note: Deiodination can sometimes be observed in the ESI source, especially with certain mobile phase additives like formic acid.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

- Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide clear evidence for the hydroxyl/amino and carbonyl groups, as well as the vinyl and aromatic moieties.

Wavenumber (cm^{-1})	Vibrational Mode	Notes
3200 - 3500 (broad)	O-H stretch	Present in the pyridin-2-ol tautomer.
3000 - 3100	Aromatic and vinyl C-H stretch	
~1650	C=O stretch	Strong absorption, characteristic of the pyridin-2(1H)-one tautomer.
1550 - 1600	C=C and C=N stretching	Aromatic ring vibrations.
910 and 990	=C-H bend (out-of-plane)	Characteristic of a monosubstituted vinyl group.
500 - 600	C-I stretch	

Note: The presence of a strong band around 1650 cm^{-1} would indicate a significant contribution from the pyridin-2(1H)-one tautomer.[7][8]

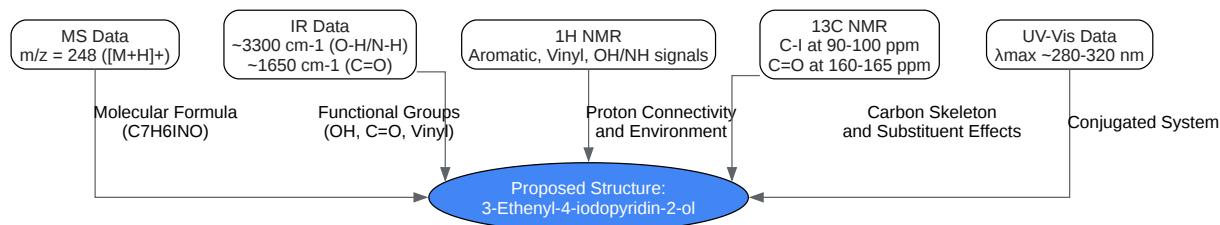
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
- Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Predicted UV-Vis Spectrum and Interpretation:


The conjugated system of the substituted pyridine ring is expected to give rise to distinct absorption bands in the UV region.

Predicted λ_{max} (nm)	Electronic Transition	Notes
~230 - 250	$\pi \rightarrow \pi$	High-energy transition of the aromatic system.
~280 - 320	$\pi \rightarrow \pi$	Lower-energy transition, shifted to longer wavelengths due to the extended conjugation and substituents.

Note: The position of λ_{max} can be influenced by solvent polarity. The spectra of pyridine derivatives are well-documented.[9][10]

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **3-Ethenyl-4-iodopyridin-2-ol** requires a synergistic interpretation of all spectroscopic data. The following diagram illustrates the logical flow of this integrated analysis.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **3-Ethenyl-4-iodopyridin-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethenyl-4-iodopyridin-2-ol | 2126179-04-0 [amp.chemicalbook.com]
- 2. 2-Vinylpyridine(100-69-6) ¹H NMR spectrum [chemicalbook.com]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Vinylpyridine(100-43-6) ¹³C NMR spectrum [chemicalbook.com]
- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for 3-Ethenyl-4-iodopyridin-2-OL]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2973274#spectroscopic-data-for-3-ethenyl-4-iodopyridin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com